N-(2-aminoethyl)-3-bromobenzamide
Overview
Description
“N-(2-aminoethyl)-3-bromobenzamide” is likely an organic compound that contains an amide group. Amides are derivatives of carboxylic acids where the -OH group has been replaced by an -NH2 group . In the context of biochemistry, the term ‘amide’ can also refer to the conjugate base of ammonia (NH2-) or of an organic amine .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzene ring (from the ‘benzamide’ portion of the name), an amide group (-CONH2), a bromine atom (from the ‘3-bromobenzamide’ portion), and an ethylamine group (from the ‘2-aminoethyl’ portion) .Chemical Reactions Analysis
Amides, including “this compound”, can undergo a variety of chemical reactions. For example, they can react with water in a process called hydrolysis to form a carboxylic acid and an amine or ammonia . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Crystal Structure Analysis
N-(2-aminoethyl)-3-bromobenzamide and its derivatives have been analyzed for their crystal structures using X-ray crystallography. For instance, N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide, a related compound, crystallizes in two polymorphs, both in the monoclinic system. This research provides insights into the molecular arrangement and hydrogen bonding in such compounds (Yasuoka, Kasai, & Kakudo, 1969).
Chemical Synthesis
This compound serves as a starting material or intermediate in the synthesis of various organic compounds. For example, its derivatives have been used in the CuI-catalyzed reaction with 1,3-diketones to produce 3-substituted isocoumarins (Cai, Wang, & Xi, 2012) and in the synthesis of 3-substituted and 2,3-disubstituted quinazolinones (Xu, Jiang, & Ma, 2012).
Pharmaceutical Research
Derivatives of this compound have been explored for potential pharmaceutical applications. One study synthesized N-phenylbenzamide derivatives as potential enterovirus 71 inhibitors, identifying compounds with promising antiviral activity (Ji et al., 2013).
Spectroscopic and DFT Studies
Spectroscopic and density functional theory (DFT) methods have been applied to study the hydrogen bonding in N-unsubstituted 2-aminobenzamides, which are closely related to this compound. These studies provide detailed insights into the molecular structure and intramolecular interactions of such compounds (Mphahlele et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-aminoethyl)-3-bromobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQPJKCUPLIGAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300189 | |
Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152535-08-5 | |
Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152535-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-3-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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